Methyl 2-(2-methoxynicotinoyl)benzoate
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Description
Methyl 2-(2-methoxynicotinoyl)benzoate, also known as MMNB, is an organic compound with the chemical formula C19H17NO4. It belongs to the class of heterocyclic compounds, specifically pyridine derivatives. The molecule contains a total of 34 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 34 bonds. It includes 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .Scientific Research Applications
Chymotrypsin Inhibitory Activity and Antimicrobial Properties : Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a related compound, has demonstrated chymotrypsin inhibitory activity. It also exhibits antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Photophysical Properties : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate has been studied for its unique luminescence properties. The introduction of methoxy and cyano groups significantly influences the luminescence characteristics of this compound (Soyeon Kim et al., 2021).
Reduction Studies on Catalysts : The reduction of methyl benzoate and benzoic acid on Y2O3 catalyst under hydrogen has been explored. This study highlights the role of surface methoxide during the reaction process (S. T. King & E. J. Strojny, 1982).
Larvicidal Activity : Compounds like 2-hydroxy-4-methoxy-6-propyl-methyl benzoate, isolated from the lichen Ramalina usnea, have shown larvicidal activity against the Aedes aegypti mosquito (A. S. Moreira et al., 2016).
Process Optimization in Synthesis : The synthesis process of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, has been optimized for better yield (W. Xu et al., 2018).
Photochemical Reactions : Methyl benzoate and its derivatives undergo hydrogen abstraction and cycloaddition with olefins, leading to the formation of various compounds (T. S. Cantrell, 1973).
Insecticidal Activity : Methyl benzoate analogs have been studied for their insecticidal properties against pests like the red imported fire ants, Solenopsis invicta (Jian Chen et al., 2018).
Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been used in the synthesis of various heterocyclic systems (Lovro Selič et al., 1997).
Properties
IUPAC Name |
methyl 2-(2-methoxypyridine-3-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14-12(8-5-9-16-14)13(17)10-6-3-4-7-11(10)15(18)20-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGXMPAENSDPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642155 |
Source
|
Record name | Methyl 2-(2-methoxypyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-81-4 |
Source
|
Record name | Methyl 2-[(2-methoxy-3-pyridinyl)carbonyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2-methoxypyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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